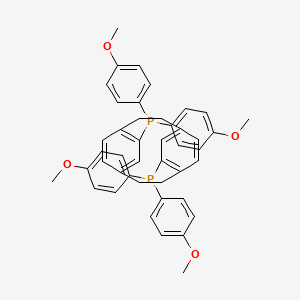

(R)-An-Phanephos

Description

The exact mass of the compound this compound is 696.25583381 g/mol and the complexity rating of the compound is 855. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[11-bis(4-methoxyphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(4-methoxyphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42O4P2/c1-45-35-13-21-39(22-14-35)49(40-23-15-36(46-2)16-24-40)43-29-31-5-9-33(43)11-7-32-6-10-34(12-8-31)44(30-32)50(41-25-17-37(47-3)18-26-41)42-27-19-38(48-4)20-28-42/h5-6,9-10,13-30H,7-8,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALREJYREHTOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=C4CCC5=CC(=C(CCC(=C3)C=C4)C=C5)P(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364732-86-5 | |

| Record name | (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-An-Phanephos from [2.2]Paracyclophane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed, step-by-step synthesis protocol for the chiral ligand (R)-An-Phanephos, starting from the readily available [2.2]paracyclophane. The synthesis of this class of planar chiral phosphine ligands is of significant interest due to their applications in asymmetric catalysis, a cornerstone of modern pharmaceutical development and fine chemical synthesis. This document elucidates the causal relationships behind the experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of this compound

This compound, systematically named (R)-4,12-Bis(bis(4-methoxyphenyl)phosphino)-[2.2]paracyclophane, is a C₂-symmetric diphosphine ligand. Its rigid paracyclophane backbone imparts a unique planar chirality, which, combined with the electronic properties of the anisyl substituents on the phosphorus atoms, creates a highly effective chiral environment for metal-catalyzed asymmetric reactions.[[“]] These reactions are crucial for the enantioselective synthesis of chiral molecules, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful.

The synthesis of this compound is a multi-step process that begins with the functionalization of the achiral [2.2]paracyclophane scaffold, followed by an enantiomeric resolution to establish the desired planar chirality, and finally, the introduction of the phosphine moieties.

Overall Synthetic Workflow

The synthesis can be logically divided into three key stages:

-

Synthesis of Racemic 4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL): This stage involves the introduction of hydroxyl groups onto the paracyclophane core.

-

Enantiomeric Resolution of (±)-PHANOL: A crucial step to isolate the desired (R)-enantiomer.

-

Synthesis of this compound from (R)-PHANOL: The final stage where the phosphine groups are introduced.

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL)

The initial functionalization of [2.2]paracyclophane is achieved through a bromination reaction, followed by a lithium-halogen exchange and subsequent oxidation to introduce the hydroxyl groups.

Experimental Protocol: Synthesis of (±)-PHANOL

Step 1a: Synthesis of (±)-4,12-Dibromo[2.2]paracyclophane

-

Rationale: Direct electrophilic bromination of [2.2]paracyclophane provides a mixture of isomers. The desired pseudo-para dibromide is a key intermediate.

-

Procedure: A detailed procedure for the dibromination of [2.2]paracyclophane can be found in the supporting information of the cited literature.[2]

Step 1b: Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL)[2]

-

Rationale: A lithium-halogen exchange with n-butyllithium generates a dilithio-paracyclophane intermediate, which is then oxidized to the diol. Nitrobenzene serves as an effective oxygen transfer agent in this transformation.

-

Materials:

-

(±)-4,12-Dibromo[2.2]paracyclophane

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Nitrobenzene (PhNO₂)

-

2 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve (±)-4,12-dibromo[2.2]paracyclophane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then re-cool to -78 °C.

-

Add nitrobenzene (4.0 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and then quench the reaction by the addition of 2 M HCl.

-

Remove the volatile solvents under reduced pressure.

-

Add 2 M NaOH and CH₂Cl₂ for extraction. Separate the aqueous and organic layers.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (±)-PHANOL.

-

Purify the crude product by column chromatography on silica gel.

-

| Reactant | Equivalents | Molar Mass ( g/mol ) |

| (±)-4,12-Dibromo[2.2]paracyclophane | 1.0 | 366.08 |

| n-Butyllithium | 4.2 | 64.06 |

| Nitrobenzene | 4.0 | 123.11 |

Caption: Stoichiometry for the synthesis of (±)-PHANOL.

Stage 2: Enantiomeric Resolution of (±)-PHANOL

The separation of the racemic mixture of PHANOL is achieved through enzymatic kinetic resolution, a highly efficient method for obtaining enantiomerically pure compounds.

Experimental Protocol: Enzymatic Resolution of (±)-PHANOL[3]

-

Rationale: This method utilizes a lipase to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated and unreacted enantiomers. The procedure involves the initial conversion of (±)-PHANOL to its bis-acetate, followed by selective enzymatic hydrolysis.

-

Procedure: A detailed protocol for the enzymatic kinetic resolution of the bis-acetate of (±)-PHANOL is described by Braddock et al.[3] This process allows for the isolation of both (R)- and (S)-PHANOL in high enantiopurity after separation and subsequent hydrolysis.

Stage 3: Synthesis of this compound from (R)-PHANOL

This final stage involves the conversion of the hydroxyl groups of (R)-PHANOL into the desired bis(4-methoxyphenyl)phosphino groups. This is typically a two-step process involving the conversion of the hydroxyls into a better leaving group, followed by nucleophilic substitution with the phosphide anion.

Experimental Protocol: Synthesis of this compound

Step 3a: Synthesis of (R)-4,12-Bis(trifluoromethanesulfonyloxy)[2.2]paracyclophane ((R)-PHANOL-ditriflate)

-

Rationale: The hydroxyl groups of (R)-PHANOL are not good leaving groups for direct phosphinylation. Converting them to triflates creates a highly reactive intermediate for the subsequent nucleophilic substitution.

-

Materials:

-

(R)-PHANOL

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

-

Procedure:

-

Dissolve (R)-PHANOL (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add pyridine (2.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (2.1 eq).

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous copper sulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditriflate, which can often be used in the next step without further purification.

-

Step 3b: Synthesis of Bis(4-methoxyphenyl)phosphine

-

Rationale: The phosphinating agent, bis(4-methoxyphenyl)phosphine, is prepared separately. A common route involves the Grignard reaction with a phosphite ester to form the phosphine oxide, followed by reduction.

-

Procedure:

-

Bis(4-methoxyphenyl)phosphine oxide: Prepare the Grignard reagent from 4-bromoanisole and magnesium. React this Grignard reagent with diethyl phosphite to yield bis(4-methoxyphenyl)phosphine oxide.[4]

-

Bis(4-methoxyphenyl)phosphine: Reduce the phosphine oxide using a suitable reducing agent such as trichlorosilane (HSiCl₃) to obtain bis(4-methoxyphenyl)phosphine.[5]

-

Step 3c: Synthesis of this compound

-

Rationale: The final step involves the nucleophilic displacement of the triflate groups with the lithium salt of bis(4-methoxyphenyl)phosphine.

-

Materials:

-

(R)-PHANOL-ditriflate

-

Bis(4-methoxyphenyl)phosphine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

-

Procedure:

-

In a separate flask under an inert atmosphere, dissolve bis(4-methoxyphenyl)phosphine (2.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise to generate the lithium phosphide.

-

In another flask, dissolve (R)-PHANOL-ditriflate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the lithium phosphide to the solution of the ditriflate at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

-

| Reactant | Equivalents | Molar Mass ( g/mol ) |

| (R)-PHANOL-ditriflate | 1.0 | 504.42 |

| Bis(4-methoxyphenyl)phosphine | 2.2 | 246.25 |

| n-Butyllithium | 2.2 | 64.06 |

Caption: Stoichiometry for the synthesis of this compound.

Caption: Key steps in the phosphinylation reaction.

Conclusion

The synthesis of this compound from [2.2]paracyclophane is a challenging yet rewarding endeavor that provides access to a powerful class of chiral ligands. The protocol outlined in this guide, based on established and reliable methodologies, offers a clear pathway for researchers in academia and industry. The successful synthesis of this compound and its analogues will undoubtedly continue to fuel advancements in asymmetric catalysis, contributing to the development of more efficient and selective methods for the synthesis of complex chiral molecules.

References

-

Braddock, D. C., MacGilp, I. D., & Perry, B. G. (2002). Improved synthesis of (±)-4,12-dihydroxy[2.2]paracyclophane and its enantiomeric resolution by enzymatic methods: planar chiral (R)- and (S)-phanol. The Journal of Organic Chemistry, 67(24), 8679–8681. [Link]

-

PubChem. (n.d.). (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos. National Center for Biotechnology Information. Retrieved from [Link]

-

Braddock, D. C., MacGilp, I. D., & Perry, B. G. (2002). Improved Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane and Its Enantiomeric Resolution by Enzymatic Methods: Planar Chiral (R)- and (S)-Phanol. The Journal of Organic Chemistry, 67(24), 8679–8681. [Link]

-

Wikipedia. (2023). Phanephos. In Wikipedia. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]

-

Pye, P. J., Rossen, K., Reamer, R. A., Tsou, N. N., Volante, R. P., & Reider, P. J. (1997). A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Synthesis and Resolution of (R)- and (S)-PhanePhos. Journal of the American Chemical Society, 119(26), 6207–6208. [Link]

-

Rossen, K., Pye, P. J., Maliakal, A., & Volante, R. P. (1999). A practical, catalytic, asymmetric synthesis of the planar chiral diphosphine (R)-PhanePhos. The Journal of Organic Chemistry, 64(17), 6474–6476. [Link]

-

Rowlands, G. J. (2012). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. Israel Journal of Chemistry, 52(1-2), 60-75. [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Improved synthesis of (+/-)-4,12-dihydroxy[2.2]paracyclophane and its enantiomeric resolution by enzymatic methods: planar chiral (R)- and (S)-phanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

(R)-An-Phanephos: A Comprehensive Technical Guide to its Chiroptical and Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

(R)-4,12-Bis(4-methoxyphenyl)-[2.2]paracyclophane, known as (R)-An-Phanephos, is a specialized chiral phosphine ligand. Its unique planar chirality, derived from the [2.2]paracyclophane scaffold, combined with the electronic properties of its bis(4-methoxyphenyl)phosphino substituents, makes it a valuable asset in the field of asymmetric catalysis. Understanding its distinct chiroptical and spectroscopic characteristics is paramount for its effective application in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical manufacturing.

This in-depth technical guide provides a thorough exploration of the chiroptical and spectroscopic properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this sophisticated ligand in their work. While specific experimental data for this compound is not widely published, this guide synthesizes information from closely related Phanephos analogues and the broader class of chiral [2.2]paracyclophanes to provide a robust predictive framework.

The Architectural Elegance of this compound: A Foundation in Planar Chirality

The defining feature of this compound is its planar chirality, a consequence of the restricted rotation of the two benzene rings within the [2.2]paracyclophane core. This rigid, C2-symmetric structure creates a well-defined chiral environment that is fundamental to its ability to induce stereoselectivity in metal-catalyzed reactions.

Figure 1: Molecular Structure of this compound.

Chiroptical Properties: A Window into Molecular Asymmetry

Chiroptical spectroscopy provides a powerful means to probe the three-dimensional structure of chiral molecules like this compound. The two primary techniques, optical rotation and circular dichroism, are exquisitely sensitive to the molecule's stereochemistry.

Optical Rotation: A Fundamental Measure of Chirality

Optical rotation is the twisting of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

While the specific rotation for this compound has not been reported in publicly available literature, data for the closely related (R)-Phanephos ((R)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane) provides a valuable reference point. For (R)-Phanephos, the specific rotation is documented as [α]D -34 ± 4° (c = 1 in chloroform) [1]. The "D" denotes the sodium D-line (589 nm) as the light source. The negative sign indicates that it is levorotatory, meaning it rotates the plane of polarized light to the left.

The presence of the electron-donating methoxy groups on the phenyl rings of the phosphine substituents in this compound, as compared to the unsubstituted phenyl groups in (R)-Phanephos, is expected to influence the magnitude of the specific rotation, though the direction (levorotatory) is anticipated to remain the same due to the conserved planar chirality of the [2.2]paracyclophane backbone.

A detailed, step-by-step methodology for measuring optical rotation is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-50 mg of this compound.

-

Dissolve the sample in a high-purity, spectroscopic grade solvent (e.g., chloroform) in a 10 mL volumetric flask. Ensure the sample is fully dissolved.

-

Carefully fill a polarimeter cell of a known path length (typically 1 decimeter) with the solution, avoiding the introduction of air bubbles.

-

-

Instrument Setup and Measurement:

-

Power on the polarimeter and the sodium lamp, allowing them to warm up and stabilize.

-

Calibrate the instrument by measuring the optical rotation of the pure solvent (the "blank"). This value should be zero or very close to it.

-

Place the sample cell in the polarimeter.

-

Measure the optical rotation of the sample solution. Record the value and the direction of rotation (+ or -).

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α]Tλ = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (e.g., 589 nm for the sodium D-line).

-

-

Figure 2: Workflow for Measuring Optical Rotation.

Circular Dichroism (CD) Spectroscopy: Mapping Electronic Transitions in a Chiral Environment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[2] A CD spectrum provides detailed information about the electronic transitions within the molecule and how they are perturbed by the chiral environment. For [2.2]paracyclophanes, the CD spectrum is particularly informative about the through-space electronic interactions between the two aromatic rings.

While a specific CD spectrum for this compound is not available, studies on other substituted [2.2]paracyclophanes provide a strong basis for predicting its key features.[3] The CD spectrum of this compound is expected to be dominated by Cotton effects corresponding to the π-π* electronic transitions of the benzene chromophores. These transitions are typically observed in the UV region and are designated as the 1Lb, 1La, and 1B bands. The planar chirality of the [2.2]paracyclophane scaffold will induce strong, multi-signate Cotton effects for these transitions. Additionally, a weaker "cyclophane band" arising from the interplanar electronic interactions may be observed at lower energy (longer wavelength).

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the micromolar concentration range) in a spectroscopic grade solvent that is transparent in the desired UV region (e.g., acetonitrile, methanol).

-

The exact concentration will need to be optimized to ensure the absorbance is within the linear range of the instrument (typically < 1.0).

-

-

Instrument Setup and Data Acquisition:

-

Power on the CD spectrometer and the light source (typically a Xenon arc lamp), allowing for stabilization.

-

Purge the instrument with high-purity nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.

-

Acquire the CD spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Processing and Presentation:

-

Subtract the baseline spectrum from the sample spectrum.

-

The resulting CD signal is typically reported in units of ellipticity (θ) in millidegrees (mdeg).

-

For comparison across different samples and conditions, the data is often converted to molar ellipticity ([θ]) or differential molar extinction coefficient (Δε).

-

Figure 3: Workflow for Circular Dichroism Spectroscopy.

Spectroscopic Properties: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of this compound. The key nuclei for characterization are ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy: A Direct Probe of the Phosphorus Environment

³¹P NMR spectroscopy is highly diagnostic for phosphine ligands. The chemical shift (δ) is sensitive to the electronic and steric environment of the phosphorus atom. For triarylphosphines like this compound, the ³¹P chemical shift is typically observed in the range of -5 to -20 ppm relative to 85% H₃PO₄. The presence of the electron-donating methoxy groups in the para position of the phenyl rings is expected to shield the phosphorus nucleus, resulting in a more upfield (more negative) chemical shift compared to the unsubstituted (R)-Phanephos. The spectrum of pure this compound should exhibit a single sharp singlet in the proton-decoupled ³¹P NMR spectrum, consistent with the C2 symmetry of the molecule.

¹H and ¹³C NMR Spectroscopy: Characterizing the Organic Framework

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the ligand. The spectra of this compound will be complex due to the number of distinct protons and carbons. However, key features can be predicted:

-

¹H NMR:

-

Distinct signals for the aromatic protons on the [2.2]paracyclophane core and the 4-methoxyphenyl groups.

-

A characteristic signal for the methoxy group protons (O-CH₃), typically a singlet around 3.8 ppm.

-

Complex multiplets for the ethylenic bridges of the paracyclophane scaffold.

-

-

¹³C NMR:

-

A multitude of signals in the aromatic region (120-160 ppm) corresponding to the inequivalent carbons of the paracyclophane and anisyl groups.

-

A signal for the methoxy carbon around 55 ppm.

-

Signals for the aliphatic carbons of the ethylenic bridges.

-

Phosphorus-carbon couplings (JPC) will be observable, providing valuable structural information.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

As phosphines can be sensitive to oxidation, it is good practice to use a degassed solvent and prepare the sample under an inert atmosphere (e.g., nitrogen or argon).

-

-

Data Acquisition:

-

Acquire the NMR spectra on a high-field NMR spectrometer.

-

For ³¹P NMR, a proton-decoupled experiment is standard.

-

For ¹H and ¹³C NMR, standard one-dimensional experiments are performed. Two-dimensional correlation experiments (e.g., COSY, HSQC, HMBC) can be employed for complete spectral assignment.

-

-

Data Referencing:

-

¹H and ¹³C spectra are referenced to the residual solvent peak.

-

³¹P spectra are typically referenced externally to 85% H₃PO₄.

-

| Spectroscopic Technique | Expected Observations for this compound |

| ³¹P NMR | A single sharp singlet, expected in the range of -10 to -25 ppm. |

| ¹H NMR | Complex aromatic multiplets, a singlet for the OCH₃ protons (~3.8 ppm), and aliphatic multiplets for the paracyclophane bridge. |

| ¹³C NMR | Multiple aromatic signals, a signal for the OCH₃ carbon (~55 ppm), and aliphatic signals. JPC couplings will be present. |

Conclusion

This compound stands as a sophisticated and powerful chiral ligand for asymmetric catalysis. A thorough understanding of its chiroptical and spectroscopic properties is essential for its rational application and the development of novel catalytic systems. This guide provides a comprehensive overview of these properties, grounded in the established characteristics of related Phanephos ligands and [2.2]paracyclophanes. The detailed experimental protocols offer a practical framework for researchers to characterize this and similar chiral phosphine ligands, ensuring the quality and reproducibility of their synthetic endeavors. As research in asymmetric catalysis continues to advance, the detailed characterization of ligands like this compound will remain a cornerstone of innovation and success.

References

- Nakabayashi, K., et al. (2018). Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study. ACS Omega, 3(1), 833-843.

- Nakabayashi, K., et al. (2018). Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study. PubMed Central.

-

Wikipedia. (2023). Circular dichroism. [Link]

Sources

The Ascendancy of PhanePhos: A Technical Guide to a Privileged Ligand in Asymmetric Catalysis

A Senior Application Scientist's Perspective on the Discovery, Development, and Application of a C₂-Symmetric Diphosphine Ligand

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Among the pantheon of privileged ligands, PhanePhos, a C₂-symmetric diphosphine ligand built upon a rigid [2.2]paracyclophane backbone, has carved a significant niche. Its unique planar chirality and steric profile have proven instrumental in a range of transition metal-catalyzed reactions, most notably in asymmetric hydrogenation. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and application of PhanePhos ligands, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The Genesis of a New Ligand Class: Discovery and Historical Context

The late 20th century was a period of intense research in asymmetric catalysis, with a focus on the development of novel chiral phosphine ligands. While atropisomeric biaryl diphosphines like BINAP had already demonstrated remarkable success, the quest for ligands with alternative chiral elements and improved catalytic performance continued.

In 1997, a team of scientists led by P. J. Pye and K. Rossen at Merck Research Laboratories reported the synthesis and application of a new planar chiral bisphosphine ligand, which they named PhanePhos.[1][2][3] This seminal work, published in the Journal of the American Chemical Society, introduced a ligand scaffold based on the [2.2]paracyclophane core. The inherent planar chirality of the substituted paracyclophane, arising from the restricted rotation of the two benzene rings, offered a distinct stereochemical environment compared to the axial chirality of BINAP.

The initial report highlighted the exceptional performance of Rhodium-PhanePhos complexes in the asymmetric hydrogenation of a key intermediate for an HIV protease inhibitor, achieving significantly higher enantioselectivity than existing catalysts under mild conditions.[1] This breakthrough immediately positioned PhanePhos as a ligand of significant interest and spurred further investigations into its synthesis and applications.

Structural Uniqueness and Synthetic Strategy

The defining feature of PhanePhos is its rigid C₂-symmetric scaffold derived from [2.2]paracyclophane. This framework imparts a well-defined and predictable chiral environment around the metal center, which is crucial for effective stereocontrol. The phosphorus donor atoms are directly attached to the aromatic rings of the paracyclophane, creating a chelating ligand with a specific bite angle that influences the geometry and reactivity of the resulting metal complex.

The [2.2]Paracyclophane Backbone: A Foundation of Planar Chirality

The chirality of PhanePhos is not centered on an atom but is a consequence of the entire molecule's three-dimensional arrangement. The two benzene rings are held in close proximity by the ethylene bridges, preventing their rotation and creating a chiral plane. This planar chirality is a key differentiator from axially chiral ligands like BINAP and contributes to the unique stereochemical outcomes observed in PhanePhos-catalyzed reactions.

dot graph "PhanePhos_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; bgcolor="#F1F3F4";

} END_DOT

Caption: General structure of (S)-PhanePhos highlighting the [2.2]paracyclophane core.

Synthesis of PhanePhos: A Step-by-Step Protocol

The synthesis of enantiomerically pure PhanePhos typically starts from commercially available [2.2]paracyclophane. The following is a generalized protocol based on established literature procedures.

Step 1: Bromination of [2.2]Paracyclophane

The initial step involves the selective dibromination of the [2.2]paracyclophane core. This is a crucial step that introduces the handles for the subsequent phosphination.

-

Reagents: [2.2]Paracyclophane, Bromine, Iron powder (catalyst), Dichloromethane (solvent).

-

Procedure: To a solution of [2.2]paracyclophane in dichloromethane, iron powder is added, followed by the slow addition of a solution of bromine in dichloromethane at low temperature (e.g., 0 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product, a mixture of isomeric dibromo-[2.2]paracyclophanes, is isolated and purified.

Step 2: Resolution of Dibromo-[2.2]paracyclophane

The mixture of dibromo isomers is then resolved to obtain the desired enantiomerically pure pseudo-ortho dibromide. This is often the most challenging step and can be achieved through various methods, including chiral chromatography or diastereomeric crystallization.

Step 3: Phosphination

The enantiomerically pure dibromo-[2.2]paracyclophane is then converted to the diphosphine ligand.

-

Reagents: Enantiopure dibromo-[2.2]paracyclophane, n-Butyllithium, Chlorodiphenylphosphine, Tetrahydrofuran (solvent).

-

Procedure: The dibromo-[2.2]paracyclophane is dissolved in dry THF and cooled to a low temperature (e.g., -78 °C). n-Butyllithium is added dropwise to perform a lithium-halogen exchange, generating a dilithio intermediate. Chlorodiphenylphosphine is then added to the solution, which reacts with the dilithio species to form the desired PhanePhos ligand. The reaction is quenched, and the product is extracted and purified, typically by crystallization.

dot graph "PhanePhos_Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} END_DOT

Caption: Simplified workflow for the synthesis of PhanePhos.

Applications in Asymmetric Catalysis: A Legacy of High Performance

PhanePhos has demonstrated exceptional efficacy in a variety of asymmetric catalytic transformations, with its most notable successes in the field of hydrogenation. Both rhodium and ruthenium complexes of PhanePhos have proven to be highly active and enantioselective catalysts.

Asymmetric Hydrogenation of Olefins

The initial success of PhanePhos was in the rhodium-catalyzed asymmetric hydrogenation of enamides. The Rh-PhanePhos catalyst system consistently delivers high enantiomeric excesses (ee) for a range of substrates, including precursors to important chiral amines and amino acids.

A prominent example is the hydrogenation of methyl (Z)-α-acetamidocinnamate (MAC), a benchmark substrate for evaluating chiral phosphine ligands.

Asymmetric Hydrogenation of Ketones

Ruthenium-PhanePhos complexes have emerged as powerful catalysts for the asymmetric hydrogenation of ketones, particularly β-ketoesters, to produce chiral β-hydroxy esters. These products are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(S-PhanePhos)]BF₄ | Methanol | 1 | 25 | >99 | [1] |

| Ethyl 3-oxobutanoate | Ru(OAc)₂(S-PhanePhos) | Methanol | 4 | 80 | 98 | [4] |

| Ethyl benzoylacetate | Ru(OAc)₂(S-PhanePhos) | Methanol | 4 | 80 | 99 | [4] |

| A key tetralone intermediate | [Rh(COD)(S-PhanePhos)]BF₄ | Methanol | 1 | 25 | 95 | [1] |

Table 1: Representative examples of PhanePhos-catalyzed asymmetric hydrogenations.

The Mechanism of Stereoselection: Unraveling the Source of Enantioselectivity

The high degree of enantioselectivity achieved with PhanePhos ligands is attributed to the well-defined and rigid chiral pocket created by the [2.2]paracyclophane backbone. The planar chirality of the ligand dictates the facial selectivity of the substrate's approach to the metal center.

Computational studies and mechanistic investigations suggest that the stereodetermining step is the oxidative addition of hydrogen or the migratory insertion of the coordinated substrate. The steric bulk of the diphenylphosphino groups and the constrained geometry of the paracyclophane scaffold create a highly organized transition state that favors the formation of one enantiomer over the other.

The unique steric and electronic properties of PhanePhos often lead to superior performance compared to other privileged ligands like BINAP in specific applications. The more rigid backbone of PhanePhos can result in a more pre-organized catalytic complex, leading to higher enantioselectivity.

dot graph "Catalytic_Cycle" { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

} END_DOT

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

Conclusion and Future Outlook

Since its discovery, PhanePhos has established itself as a powerful and versatile ligand in the toolkit of synthetic chemists. Its unique planar chirality, rigid backbone, and demonstrated high performance in asymmetric catalysis, particularly hydrogenation, have solidified its status as a privileged ligand. The development of PhanePhos is a testament to the power of rational ligand design in advancing the field of asymmetric synthesis.

Future research in this area will likely focus on the development of new generations of PhanePhos derivatives with modified steric and electronic properties to further expand their substrate scope and catalytic activity. Additionally, the application of PhanePhos in other catalytic transformations beyond hydrogenation continues to be an active area of investigation. For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of the principles and applications of PhanePhos and other privileged ligands remains essential for the efficient and stereoselective construction of complex chiral molecules.

References

-

Pye, P. J., Rossen, K., Reamer, R. A., Tsou, N. N., Volante, R. P., & Reider, P. J. (1997). A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Highly Enantioselective Hydrogenations under Mild Conditions. Journal of the American Chemical Society, 119(26), 6207–6208. [Link]

- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.

- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

- Rowlands, G. J. (2012). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. Israel Journal of Chemistry, 52(1-2), 60-75.

-

Dyer, P. W., Dyson, P. J., James, S. L., Martin, C. M., & Suman, P. (1998). The First Structural Characterization of a [2.2]PHANEPHOS−Transition-Metal Complex. Organometallics, 17(20), 4344–4346. [Link]

- Burk, M. J., Feaster, J. E., Harlow, R. L., & Nugent, W. A. (1993). New Electron-Rich Chiral Diphosphines for Asymmetric Catalysis. 1. Synthesis and Resolution of the 1,2-Bis(phospholano)benzene Ligands. Organometallics, 12(7), 2753–2755.

- Genet, J. P. (2002). Chiral Diphosphines for Asymmetric Catalysis. In Comprehensive Asymmetric Catalysis (pp. 1-39). Springer, Berlin, Heidelberg.

-

The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

Sources

Mechanism of Stereoselection in (R)-An-Phanephos Catalysis: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Asymmetric catalysis serves as the cornerstone for achieving this objective, with the design of chiral ligands being a critical determinant of success. Among the pantheon of privileged ligands, those possessing rigid structural backbones have consistently demonstrated superior performance in enforcing high stereoselectivity.[1] (R)-An-Phanephos, a C₂-symmetric diphosphine ligand built upon the unique planar chiral [2.2]paracyclophane framework, represents a significant advancement in this class. Its application in transition-metal-catalyzed reactions, particularly asymmetric hydrogenations, has enabled the efficient synthesis of chiral molecules with exceptional levels of enantiomeric excess.[2]

This guide provides a detailed examination of the structural and mechanistic principles that govern the remarkable stereoselectivity of this compound. We will deconstruct the ligand's architecture, analyze the proposed catalytic cycle, and explore the transition state models that rationalize the origin of enantioinduction. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of modern catalyst design and function.

Part 1: The Architectural Blueprint of this compound

The efficacy of a chiral catalyst is intrinsically linked to its three-dimensional structure. This compound derives its stereochemical directing power from a synergistic combination of a rigid, planar chiral core and strategically placed functional groups that create a highly ordered and discriminating coordination sphere around the metal center.

The Planar Chiral [2.2]Paracyclophane Core

Unlike ligands that rely on traditional point or axial chirality, Phanephos is built on a [2.2]paracyclophane backbone, which possesses planar chirality. This arises from the non-planar arrangement of the two benzene rings, which are held in close proximity by ethylene bridges. This constrained geometry prevents rotation of the rings, resulting in a rigid, C₂-symmetric scaffold that is inherently chiral.[3] The rigidity of this backbone is a key design feature; it minimizes conformational ambiguity in the catalytic complex, leading to a more defined and predictable chiral environment.[3][4]

Caption: Core structure of the this compound ligand.

The Diphenylphosphino Directing Groups

Attached to the paracyclophane backbone are two diphenylphosphino [(PPh₂)₂] groups. These moieties serve as the primary binding sites for the transition metal (e.g., Rhodium or Ruthenium). The rigid paracyclophane skeleton locks the PPh₂ groups into a specific spatial arrangement, defining the bite angle and the overall geometry of the resulting metal complex.[5] The phenyl rings on the phosphorus atoms are not mere spectators; they are crucial steric controllers that project into the space around the metal center, effectively creating a "chiral pocket."

The Aniline Moiety: A Secondary Interaction Anchor

The "An" in this compound designates an aniline (or amino) functional group on one of the paracyclophane rings. This seemingly minor modification is a critical component for enhancing stereoselectivity, particularly for substrates containing polar functional groups like carbonyls or amides. This amino group is postulated to function as a secondary interaction site. Through hydrogen bonding, it can anchor the substrate to the catalyst framework in a highly specific orientation during the stereodetermining step. This "two-point binding" model—primary coordination to the metal and secondary hydrogen bonding to the aniline—provides an additional layer of geometric constraint, amplifying the energetic difference between the competing diastereomeric transition states.

Part 2: The Catalytic Cycle and the Quadrant Model

To understand how stereoselection occurs, we must first consider the catalytic cycle for a typical asymmetric hydrogenation of a prochiral enamide. The mechanism, while varying slightly depending on the metal and substrate, generally proceeds through several key steps. The stereochemical outcome is dictated by the relative energies of the diastereomeric pathways.

Generalized Catalytic Cycle

-

Catalyst Activation: The precatalyst, often a [Rh(COD)₂]BF₄ complex, reacts with this compound and hydrogen to form the active dihydride species.

-

Substrate Coordination: The prochiral substrate coordinates to the rhodium center. This is a critical step where initial chiral recognition occurs. The substrate can coordinate in two possible ways, leading to two diastereomeric catalyst-substrate complexes.

-

Migratory Insertion: One of the hydride ligands on the metal inserts into the double bond of the coordinated substrate. This step forms the new C-H bond and sets the stereocenter.

-

Reductive Elimination: The hydrogenated product is released from the metal center, regenerating the active catalyst to re-enter the cycle.

Caption: Generalized catalytic cycle for asymmetric hydrogenation.

The Quadrant Model for Stereochemical Prediction

A powerful tool for rationalizing the stereochemical outcome of such reactions is the quadrant model. For C₂-symmetric bisphosphine ligands like this compound, the four phenyl groups on the two phosphorus atoms effectively partition the space around the metal into four quadrants. Due to the chiral twist of the ligand backbone, two quadrants are sterically hindered ("blocked") by edge-on phenyl rings, while the other two are relatively open.

For the (R)-ligand, the prochiral substrate will preferentially coordinate to the metal through the less-hindered quadrants to minimize steric repulsion. This preferred binding orientation places one of the two prochiral faces of the double bond towards the metal hydrides, predisposing the system for the formation of one enantiomer over the other.[6]

Caption: Quadrant model for this compound-Rh complex.

Part 3: The Stereodetermining Step and Transition State Analysis

While the quadrant model provides a static picture, the actual stereoselection is a dynamic process determined by the kinetics of the reaction. The enantiomeric ratio of the product is governed by the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the (R) and (S) products. Computational studies, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating these transition states.[7][8][9]

Identifying the Stereodetermining Step

For many rhodium-catalyzed hydrogenations with chelating diphosphines, the stereochemistry is set during the irreversible migratory insertion of the hydride into the C=C bond of the coordinated substrate.[10][11] The catalyst-substrate complex exists in a rapid equilibrium between two diastereomeric forms. While one diastereomer may be more stable and thus more abundant (the major diastereomer), it is not necessarily the one that reacts faster. The Curtin-Hammett principle applies here: the product ratio is determined by the relative activation energies of the transition states, not the ground-state populations of the intermediates.

The Role of Aniline in Transition State Stabilization

The aniline moiety of this compound plays its most critical role in the transition state (TS). Consider the hydrogenation of a β-ketoester. The substrate coordinates to the rhodium center via its C=C double bond and the keto-carbonyl oxygen. In the favored transition state, the substrate orients itself to minimize steric clashes with the ligand's phenyl groups. Simultaneously, the aniline's -NH₂ group forms a stabilizing hydrogen bond with the substrate's ester-carbonyl oxygen.

This secondary interaction is absent in the transition state leading to the minor enantiomer. The energy supplied by this hydrogen bond selectively lowers the activation barrier for the formation of the major product, thereby increasing the ΔΔG‡ between the two pathways and resulting in higher enantioselectivity.

Caption: Competing transition states in An-Phanephos catalysis.

Part 4: Performance Data and Experimental Protocol

The theoretical models described are validated by extensive experimental data. Phanephos and its derivatives consistently deliver high enantioselectivities across a range of important chemical transformations.

Representative Performance Data

The following table summarizes the performance of Phanephos-metal catalysts in the asymmetric hydrogenation of key substrate classes. High enantiomeric excesses are routinely achieved, underscoring the effectiveness of the ligand's chiral architecture.

| Substrate Type | Metal | Product ee (%) | Reference |

| Dehydroamino Acid Methyl Esters | Rh | ~90% | [12] |

| β-Ketoesters | Ru | ~90% | [12] |

| Aromatic Ketones | Ru | >95% | [2] |

| α,β-Unsaturated Ketones | Ru | >98% | [2] |

Standard Protocol for Asymmetric Hydrogenation

This protocol provides a representative, self-validating workflow for conducting an asymmetric hydrogenation using a Rh/(R)-An-Phanephos catalyst system.

Materials & Equipment:

-

This compound ligand

-

[Rh(COD)₂]BF₄ precatalyst

-

Substrate (e.g., Methyl α-acetamidocinnamate)

-

Anhydrous, degassed methanol

-

High-pressure autoclave equipped with a magnetic stir bar

-

Schlenk line and inert gas (Argon or Nitrogen) source

-

Standard glassware

Procedure:

-

Catalyst Preparation (In Situ):

-

In a glovebox or under a strict inert atmosphere, add this compound (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) to a Schlenk flask.

-

Add a portion of the degassed methanol and stir the resulting orange solution for 20-30 minutes at room temperature to allow for complete ligand exchange and complex formation.

-

-

Reaction Setup:

-

In a separate flask, dissolve the substrate (1.0 eq) in the remaining degassed methanol.

-

Transfer the substrate solution to the autoclave vessel.

-

Using a cannula, transfer the prepared catalyst solution to the autoclave. The total solvent volume should be sufficient to ensure a substrate concentration of ~0.1-0.5 M.

-

-

Hydrogenation:

-

Seal the autoclave securely.

-

Purge the vessel 3-5 times with hydrogen gas to remove any residual air.

-

Pressurize the autoclave to the desired pressure (e.g., 10 atm H₂).

-

Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25 °C).

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots via TLC or GC/HPLC.

-

Once the reaction is complete (typically 4-24 hours), carefully vent the excess hydrogen.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

-

Analysis:

-

Purify the crude product by flash column chromatography.

-

Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC analysis.

-

Conclusion

The high degree of stereoselection achieved with this compound catalysts is not a result of a single factor, but rather a carefully orchestrated interplay of structural and electronic effects. The foundational rigidity and planar chirality of the [2.2]paracyclophane backbone create a well-defined C₂-symmetric environment. The diphenylphosphino groups translate this chirality into a sterically demanding coordination sphere, effectively partitioning the space around the metal. The crucial aniline moiety provides a secondary binding site, enabling a two-point interaction with the substrate in the transition state. This interaction selectively stabilizes the pathway leading to the major enantiomer, amplifying the catalyst's intrinsic stereodiscriminating ability. Through this multi-faceted approach, this compound stands as a testament to the power of rational ligand design in solving the enduring challenge of asymmetric synthesis.

References

-

Wikipedia. Phanephos. [Link]

-

ResearchGate. Planar Chiral Phosphines Derived from [2.2]Paracyclophane. [Link]

-

Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

ACS Publications. The First Structural Characterization of a [2.2]PHANEPHOS−Transition-Metal Complex: Structure of rac-[Pd(4,12-bis(diphenylphosphino)[2.2]paracyclophane)Cl₂]. [Link]

-

R Discovery. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. [Link]

-

D-Scholarship@Pitt. Computational Studies of Catalytic Organic and Bioorganic Reactions. [Link]

-

ResearchGate. Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. [Link]

-

R Discovery. Asymmetric Catalytic Hydrogenation: Mechanism and Origin of Enantioselection. [Link]

-

PubChem. (R)-Phanephos. [Link]

-

PubMed. Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands. [Link]

-

MDPI. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. [Link]

-

ResearchGate. The plausible transition state models for the asymmetric hydrophosphinylation using organocatalyst E. [Link]

-

Indian Academy of Sciences. DIFLUORPHOS and SYNPHOS in asymmetric catalysis: Synthetic applications. [Link]

-

PubMed. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction. [Link]

-

Organic Chemistry Portal. Asymmetric 1,4-Reductions of Hindered β-Substituted Cycloalkenones Using Catalytic SEGPHOS-Ligated CuH. [Link]

-

ResearchGate. Computational studies of asymmetric catalytic reactions. [Link]

-

NIH. Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. [Link]

-

Vrije Universiteit Amsterdam Research Portal. Computational Sustainable Catalysis. [Link]

Sources

- 1. Recent Advances in Asymmetric Hydrogenation Catalysis Utilizing Spiro and Other Rigid C-Stereogenic Phosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 364732-86-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical studies of asymmetric hydroformylation using the Rh-(R,S)-BINAPHOS catalyst--origin of coordination preferences and stereoinduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Computational Studies of Catalytic Organic and Bioorganic Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. research.vu.nl [research.vu.nl]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. Phanephos - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of (R)-An-Phanephos in Organic Solvents

Introduction: (R)-An-Phanephos, a Privileged Ligand in Asymmetric Catalysis

This compound, with the full chemical name (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos, is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis.[1] Its rigid paracyclophane backbone imparts a well-defined chiral environment, making it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations, including the hydrogenation of olefins and ketones.[1][2] The success of any homogeneous catalytic process hinges on the precise control of reaction parameters, among which the solubility and stability of the ligand in the chosen solvent are of paramount importance. This guide provides a comprehensive technical overview of these critical properties for this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Solubility Profile of this compound

Factors Influencing Solubility:

The solubility of this compound is primarily governed by the principle of "like dissolves like." The large aromatic surface area of the paracyclophane and the phenyl groups on the phosphorus atoms contribute to its affinity for non-polar and moderately polar solvents.

-

Aromatic and Chlorinated Solvents: These are expected to be excellent solvents for this compound due to favorable van der Waals interactions.

-

Ethereal Solvents: Solvents like tetrahydrofuran (THF) are also good choices for dissolving this ligand.[4]

-

Protic Solvents: Alcohols such as methanol and ethanol are generally poorer solvents for large, nonpolar phosphine ligands.[4]

-

Aqueous Incompatibility: this compound is practically insoluble in water.[6]

Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature (20-25°C):

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Very Soluble (> 50 mg/mL) |

| Toluene | C₇H₈ | 2.4 | Very Soluble (> 50 mg/mL) |

| Benzene | C₆H₆ | 2.7 | Soluble (20-50 mg/mL) |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble (20-50 mg/mL) |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Moderately Soluble (5-20 mg/mL) |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Sparingly Soluble (1-5 mg/mL) |

| Acetonitrile | CH₃CN | 5.8 | Sparingly Soluble (1-5 mg/mL) |

| Methanol | CH₃OH | 5.1 | Slightly Soluble (< 1 mg/mL) |

| Ethanol | C₂H₅OH | 4.3 | Slightly Soluble (< 1 mg/mL) |

| Hexane | C₆H₁₄ | 0.1 | Poorly Soluble (< 0.1 mg/mL) |

| Water | H₂O | 10.2 | Insoluble (< 0.01 mg/mL) |

Disclaimer: The solubility values presented in this table are estimations based on the known behavior of structurally similar phosphine ligands and should be experimentally verified for precise applications.

Stability of this compound: A Multi-faceted Consideration

The stability of this compound is a critical parameter that dictates its shelf-life, handling requirements, and performance in catalytic reactions. The primary degradation pathway for phosphine ligands is oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide.[7][8] However, other factors such as thermal stress, moisture, and light can also contribute to its degradation.

Oxidative Stability

The lone pair of electrons on the phosphorus atoms, which is crucial for coordination to a metal center, is also susceptible to attack by atmospheric oxygen. The resulting phosphine oxide is generally a poor ligand and can lead to catalyst deactivation. While some bulky phosphine ligands exhibit a degree of air stability in the solid state, solutions are significantly more prone to oxidation.[7][8] For this compound, it is recommended to handle it under an inert atmosphere (e.g., nitrogen or argon), especially when preparing solutions for catalytic reactions.

Thermal Stability

Phosphine ligands can undergo thermal decomposition, although this often requires elevated temperatures.[1][9] For most catalytic applications of this compound, which are typically conducted at or near room temperature, thermal degradation is not a primary concern. However, for reactions requiring higher temperatures, the thermal stability of the ligand should be evaluated.

Hydrolytic Stability

While phosphine oxides can be formed via hydrolysis of P-Cl bonds during synthesis, the P-C bonds in triarylphosphines like this compound are generally stable towards hydrolysis under neutral conditions.[10] However, prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures, could potentially lead to degradation.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical reactions in some phosphine ligands, leading to degradation or unwanted side reactions. It is good practice to store this compound, both in solid form and in solution, protected from light.[11]

Recommended Storage and Handling:

To ensure the integrity and catalytic performance of this compound, the following storage and handling procedures are recommended:

-

Storage: Store the solid ligand in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.[11][12]

-

Handling: All manipulations of the solid ligand and its solutions should be carried out using standard air-sensitive techniques, such as in a glovebox or on a Schlenk line.[13] Solvents used to prepare solutions should be thoroughly degassed to remove dissolved oxygen.

Experimental Protocols

To provide researchers with the tools to independently verify and expand upon the data presented in this guide, the following detailed experimental protocols are provided.

Protocol 1: Gravimetric Determination of Solubility

This protocol outlines a straightforward method for determining the solubility of this compound in a given organic solvent at a specific temperature.[14][15]

Methodology:

-

Preparation of a Saturated Solution:

-

In a glovebox, add an excess amount of solid this compound to a known volume of the desired degassed organic solvent in a sealed vial.

-

Stir the suspension vigorously at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Isolation of the Saturated Solution:

-

Allow the suspension to settle.

-

Carefully filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, dry vial. This step must be performed under an inert atmosphere to prevent solvent evaporation and sample oxidation.

-

-

Solvent Evaporation and Mass Determination:

-

Remove the solvent from the filtered saturated solution under high vacuum to obtain the solid residue of dissolved this compound.

-

Weigh the vial containing the residue to determine the mass of the dissolved ligand.

-

-

Calculation of Solubility:

-

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of solvent used (mL))

-

Caption: Workflow for Gravimetric Solubility Determination

Protocol 2: Stability Assessment by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct method for monitoring the stability of phosphine ligands, as the chemical shift of the phosphorus atom is highly sensitive to its oxidation state.[7][8][16]

Methodology:

-

Sample Preparation:

-

In a glovebox, prepare a solution of this compound of known concentration (e.g., 10-20 mg/mL) in a deuterated, degassed organic solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.

-

Seal the NMR tube with a septum cap.

-

-

Acquisition of Initial Spectrum (t=0):

-

Acquire a baseline ³¹P{¹H} NMR spectrum of the freshly prepared solution. This will show a single peak corresponding to the pure this compound.

-

-

Stability Study Conditions:

-

Oxidative Stability: To assess air stability, carefully introduce a controlled amount of air into the NMR tube and acquire spectra at regular time intervals (e.g., every hour).

-

Thermal Stability: To evaluate thermal stability, heat the NMR tube to the desired temperature in a controlled manner and acquire spectra over time.

-

Photostability: To test for photostability, expose the NMR tube to a specific light source and monitor for any changes in the ³¹P NMR spectrum.

-

-

Data Analysis:

-

Monitor the appearance of a new peak at a different chemical shift, which corresponds to the phosphine oxide.

-

The rate of degradation can be quantified by integrating the signals of the phosphine and the phosphine oxide over time. The percentage of remaining phosphine can be plotted against time to determine the degradation kinetics.

-

Caption: Workflow for Stability Assessment by ³¹P NMR

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental for its effective application in asymmetric catalysis. This guide has provided a detailed overview of these properties, including estimated solubility data and a discussion of the key factors influencing its stability. By following the recommended storage and handling procedures and utilizing the detailed experimental protocols provided, researchers can ensure the integrity of this valuable ligand, leading to more reproducible and successful catalytic outcomes.

References

-

ResearchGate. How to remove BINAP from the reaction mixture. My compound and the BINAP have the almost same Rf value. [Link]

-

Alfa Aesar. (R)-Xyl-Phanephos. [Link]

-

National Center for Biotechnology Information. The Hydrolysis of Phosphinates and Phosphonates: A Review. [Link]

-

Magritek. Monitoring the Oxidation of Phosphine ligands using 31P NMR. [Link]

-

Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]

-

ACS Publications. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). [Link]

-

Royal Society of Chemistry. Phosphines: preparation, reactivity and applications. [Link]

-

ACS Publications. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

-

National Center for Biotechnology Information. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. [Link]

-

Wikipedia. BINAP. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

-

Dalal Institute. Tertiary Phosphine as Ligand. [Link]

-

National Center for Biotechnology Information. Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. [Link]

-

ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

-

Royal Society of Chemistry. 147. The thermal decomposition of phosphine by tungsten and molybdenum. [Link]

-

NICEATM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

ScienceDirect. Metal assisted deprotonation of a β-phosphonato-phosphine ligand. X-ray structure of Pd(II) complex. [Link]

-

Wikipedia. Metal-phosphine complex. [Link]

-

Amanote Research. Chiral Wide-Bite-Angle Diphosphine Ligands. [Link]

-

National Center for Biotechnology Information. Synthesis and applications of high-performance P-chiral phosphine ligands. [Link]

-

National Center for Biotechnology Information. Binap, (A+-)-. [Link]

-

ResearchGate. Chiral diphosphine ligands. [Link]

-

Wikipedia. Phanephos. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 364732-86-5 [chemicalbook.com]

- 3. Phanephos - Wikipedia [en.wikipedia.org]

- 4. parchem.com [parchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. magritek.com [magritek.com]

- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 9. 147. The thermal decomposition of phosphine by tungsten and molybdenum - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. This compound CAS#: 364732-86-5 [chemicalbook.com]

- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to (R)-An-Phanephos: Unpacking the Structural Drivers of Asymmetric Induction

Abstract

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of enantioselectivity. Among the privileged ligand classes, diphosphines built upon a planar chiral backbone have demonstrated remarkable efficacy. This technical guide provides an in-depth analysis of (R)-An-Phanephos, a C₂-symmetric bisphosphine ligand derived from a [2.2]paracyclophane scaffold. We will dissect the core structural features of this ligand—its inherent planar chirality, the electronic influence of its anisyl substituents, and the three-dimensional architecture of the resulting metal complexes. By explaining the causality between these structural elements and their function in asymmetric induction, this paper serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage this powerful catalytic tool.

Introduction: The Power of Chiral Diphosphines

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds that are crucial building blocks for pharmaceuticals and fine chemicals.[1] The success of this methodology hinges on the design of the chiral catalyst, which typically consists of a transition metal (e.g., Rhodium, Ruthenium) coordinated to a chiral ligand.[2] Chiral diphosphine ligands have proven to be particularly effective, as their bidentate nature provides a well-defined and rigid coordination sphere around the metal center, which is essential for creating a highly selective chiral environment.[3]

Phanephos, first reported in 1997, is a class of C₂-symmetric diphosphine ligands that utilizes the unique planar chirality of the [2.2]paracyclophane backbone.[4] This rigid scaffold creates a distinct and stable chiral environment that differs significantly from axially chiral ligands like BINAP.[5] The this compound variant, formally known as (R)-4,12-Bis(di(4-methoxyphenyl)phosphino)-[2.2]paracyclophane, incorporates electron-donating methoxy groups, adding an electronic dimension to the ligand's stereochemical influence.[6]

A Structural Dissection of this compound

The efficacy of this compound in inducing asymmetry can be traced back to a confluence of three key structural characteristics.

The [2.2]Paracyclophane Scaffold: A Foundation of Planar Chirality

The defining feature of the Phanephos family is the [2.2]paracyclophane core. This unique structure consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges.[3] This arrangement forces the aromatic rings into a boat-like conformation, creating significant steric strain and restricted rotation.[5]

When substituents, such as the phosphino groups in Phanephos, are placed at the 4 and 12 positions (a pseudo-ortho arrangement), the molecule loses its plane of symmetry and becomes chiral.[3][5] This type of chirality, known as planar chirality, is exceptionally stable. The rigidity of the paracyclophane backbone ensures that the chiral environment is well-defined and does not suffer from conformational ambiguity, a critical factor for effective stereochemical communication during catalysis.

Caption: Logical relationship of this compound's structural elements.

The Anisyl Moiety: Electronic Tuning of the Catalytic Center

This compound is distinguished from the parent (R)-Phanephos by the presence of four methoxy groups on the phenyl rings attached to the phosphorus atoms (di(4-methoxyphenyl)phosphino).[4][7] These methoxy groups are powerful electron-donating groups. Through resonance, they increase the electron density on the phosphorus atoms.

This electronic enrichment has two significant consequences:

-

Enhanced σ-Donation: The more electron-rich phosphorus atoms become stronger σ-donors to the coordinated metal center.

-

Modulated Reactivity: This increased electron density at the metal can influence the kinetics of key catalytic steps, such as oxidative addition and reductive elimination, thereby affecting the overall turnover frequency of the catalyst.

The choice of an electron-rich ligand like An-Phanephos over the parent Phanephos is a deliberate strategy to fine-tune the electronic properties of the catalyst for a specific substrate or reaction type.

The Phosphino Groups: Sculpting the Chiral Pocket

The two di(4-methoxyphenyl)phosphino groups are the points of coordination to the metal center. When chelated, the C₂-symmetric ligand forms a chiral pocket around the metal. The four bulky anisyl groups project into the space surrounding the metal, creating a highly restricted and asymmetric environment. It is within this "chiral pocket" that the substrate must bind, and its orientation is heavily influenced by steric repulsion with these anisyl groups.

Mechanism of Asymmetric Induction: The Quadrant Model

The stereochemical outcome of a reaction catalyzed by a complex of this compound can be rationalized using the quadrant model. For C₂-symmetric diphosphine ligands, the four aryl groups on the phosphorus atoms create a steric map around the metal.[8]

When viewed from the substrate's point of view as it approaches the metal center, two quadrants are sterically blocked by the bulky aryl groups, while two are relatively open. For a given enantiomer of the ligand, the arrangement of these blocked and open quadrants is fixed.

A prochiral substrate, such as an enamide or a ketone, can coordinate to the metal from two different faces (its re or si face). One mode of coordination will place the substrate's key substituents in the open, sterically favorable quadrants. The alternative coordination mode will force one or more of these substituents into a blocked quadrant, resulting in a high-energy, disfavored transition state.[9] This energy difference between the two diastereomeric transition states is the origin of the enantioselectivity, dictating the preferential formation of one product enantiomer.[2]

Caption: Simplified energy diagram for asymmetric induction.

Performance in Asymmetric Catalysis

While specific data for this compound is less prevalent in the literature than for its parent compound, the performance of Phanephos-type ligands is well-documented. They have shown exceptional activity and selectivity in various transformations. Ruthenium-Phanephos complexes, for example, are highly effective for the asymmetric hydrogenation of aromatic and heteroaromatic ketones.[1][4] Similarly, Rhodium-Phanephos catalysts have been successfully applied to the hydrogenation of enamides and other olefinic substrates.[3]

The electronic modifications in An-Phanephos are expected to provide advantages for specific substrate classes, particularly electron-rich olefins where a more electron-rich catalyst can enhance reactivity.

Table 1: Representative Performance of Phanephos Ligands in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference |

| [(S)-Phanephos-Ru(TFA)₂] | β-Ketoester | β-Hydroxyester | >99 | up to 96 | [10] |

| [(S)-Phanephos-RuCl₂(dpen)] | Aromatic Ketone | Chiral Alcohol | High | >99 | [4] |

| [(R,R)-BICP-Rh]+* | Enamide | Chiral Amine | >99 | up to 99 | [3] |

Note: BICP is a diphenylphosphino-bearing ligand with a different backbone but demonstrates the high efficacy of such ligands in enamide hydrogenation, a target area for electron-rich ligands like An-Phanephos.

Experimental Protocols

Synthesis of this compound

The synthesis of Phanephos ligands is a multi-step process that begins with [2.2]paracyclophane. While a detailed, verified protocol for this compound is proprietary, the general synthetic strategy follows that of the parent Phanephos.[8]

-

Dibromination: [2.2]Paracyclophane is first dibrominated to yield a pseudo-para dibromide.

-

Isomerization: The dibromide undergoes thermal isomerization to the pseudo-ortho atropisomer.

-

Lithiation: A lithium-halogen exchange is performed on the pseudo-ortho isomer using an organolithium reagent (e.g., n-BuLi) to generate a dilithium intermediate.

-

Phosphinylation: The dilithium species is then quenched with chloro-di(4-methoxyphenyl)phosphine to yield racemic An-Phanephos.

-

Resolution: The racemic mixture must be resolved into its constituent enantiomers, a challenging step that can be achieved through methods like fractional crystallization with a chiral resolving agent.

General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester

The following is a representative protocol adapted from the use of (S)-Phanephos for the hydrogenation of β-ketoesters.[10]

Caption: Workflow for a typical asymmetric hydrogenation experiment.

Methodology:

-

Preparation: A Schlenk tube is charged with the β-ketoester substrate, a halide source (e.g., Bu₄NI), and a solvent mixture (e.g., MeOH/H₂O, 10:1). The resulting solution is thoroughly degassed via three successive freeze-pump-thaw cycles.

-

Catalyst Addition: Inside an inert atmosphere glovebox, the degassed substrate solution is transferred to a Fisher-Porter bottle containing the pre-catalyst, such as an appropriate this compound-Ru(II) salt.

-